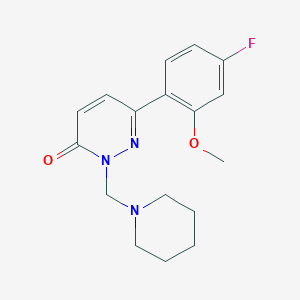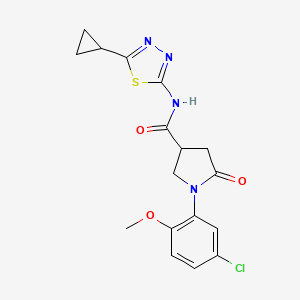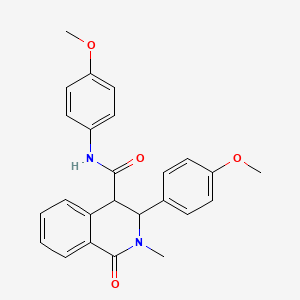
6-(4-fluoro-2-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-fluoro-2-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom and a methoxy group on the phenyl ring, along with a piperidinylmethyl group, contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluoro-2-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one typically involves multiple steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Fluoro and Methoxy Groups: The phenyl ring can be functionalized using electrophilic aromatic substitution reactions.
Attachment of the Piperidinylmethyl Group: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridazinone core or the piperidinylmethyl group, potentially forming secondary amines or alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-fluoro-2-methoxybenzoic acid, while reduction of the pyridazinone core may produce 2-(piperidin-1-ylmethyl)pyridazin-3-ol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets and its potential as a biochemical probe.
Medicine: Investigating its therapeutic potential for treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(4-fluoro-2-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The presence of the fluorine atom and the piperidinylmethyl group can enhance its binding affinity and selectivity. The compound may modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chloro-2-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one
- 6-(4-fluoro-2-hydroxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one
- 6-(4-fluoro-2-methoxyphenyl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one
Comparison
Compared to these similar compounds, 6-(4-fluoro-2-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one may exhibit unique properties due to the specific combination of functional groups. The presence of the fluorine atom can enhance its metabolic stability and binding affinity, while the piperidinylmethyl group can influence its pharmacokinetic profile.
Properties
Molecular Formula |
C17H20FN3O2 |
|---|---|
Molecular Weight |
317.36 g/mol |
IUPAC Name |
6-(4-fluoro-2-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3-one |
InChI |
InChI=1S/C17H20FN3O2/c1-23-16-11-13(18)5-6-14(16)15-7-8-17(22)21(19-15)12-20-9-3-2-4-10-20/h5-8,11H,2-4,9-10,12H2,1H3 |
InChI Key |
QSWMJXHNUGGOSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CN3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11006484.png)
![2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11006508.png)
methanone](/img/structure/B11006509.png)

![2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1H-indol-4-yl)acetamide](/img/structure/B11006514.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}propanamide](/img/structure/B11006518.png)
![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide](/img/structure/B11006525.png)

![2'-(butan-2-yl)-N-(6-methylpyridin-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11006540.png)
![2-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11006551.png)
![{1-[({[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B11006552.png)
![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)propanamide](/img/structure/B11006553.png)

![2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11006557.png)
